(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid
Overview
Description
“(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid” is a useful research compound1. Its molecular formula is C25H23NO5 and its molecular weight is 417.5 g/mol1. The purity is usually 95%1.
Synthesis Analysis
Research has detailed the synthesis of key components like (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, emphasizing stereoselective preparation methods1. Studies have reported on the asymmetric synthesis of derivatives, including their incorporation into peptides1.
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C25H23NO51. Further structural analysis would require more specific information or experimental data.
Chemical Reactions Analysis
The compound’s derivatives have been used as linkers in solid-phase synthesis, offering higher acid stability compared to standard resins1. It has been involved in the synthesis of complex head-to-side-chain cyclodepsipeptides1. It has also been used in reversible protecting groups for peptide bonds, aiding in the synthesis of challenging peptide sequences1.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available data. However, its molecular weight is 417.5 g/mol and its molecular formula is C25H23NO51.Scientific Research Applications
Synthesis Techniques
The compound is used as a protected sugar amino acid derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids, demonstrating its utility in the synthesis of oligomers varying in length. This showcases its role in facilitating solid-phase synthesis techniques for creating complex oligomers efficiently without affecting the anomeric carbon's integrity, as seen in the synthesis of oligomers derived from amide-linked neuraminic acid analogues (Travis Q. Gregar & J. Gervay-Hague, 2004).
Material Science Applications
In the realm of nanotechnology, N-Fluorenyl-9-methoxycarbonyl-protected amino acids, closely related to the chemical , have been employed as surfactants for carbon nanotubes. Their interactions are modeled using quantum mechanical computations, illustrating their potential in creating homogeneous aqueous nanotube dispersions on-demand under both constant and physiological conditions (B. Cousins et al., 2009).
Biological Studies
The compound's derivatives are utilized in the synthesis of peptides with reversibly protected tertiary peptide bonds. This application is particularly beneficial in preventing interchain association during solid-phase peptide synthesis, indicating its significance in peptide synthesis methodologies (T. Johnson et al., 1993).
Safety And Hazards
Future Directions
The compound’s derivatives have been utilized in the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides1. It has also been exploited for analyzing microcystins, a family of cyclic hepatotoxic heptapeptides1. These applications suggest potential future directions in peptide synthesis and analytical chemistry.
Please note that this information is based on the available data and may not be comprehensive. For more detailed information, further research and consultation with experts in the field are recommended.
properties
IUPAC Name |
(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO5/c25-15-11-9-14(10-12-15)21(22(27)23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-22,27H,13H2,(H,26,30)(H,28,29)/t21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZGPGBZYHBPSB-VXKWHMMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)F)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=C(C=C4)F)[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376151 | |
Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |
CAS RN |
959583-03-0 | |
Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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